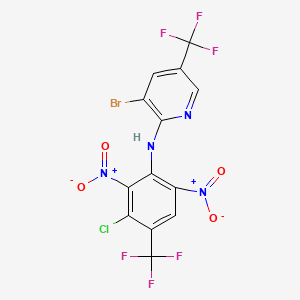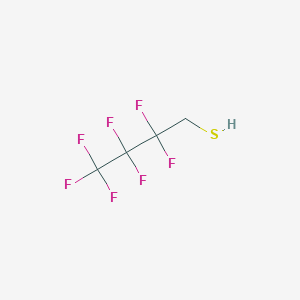
Cholanthrene, 9-fluoro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholanthrene, 9-fluoro-3-methyl-, is a derivative of the polycyclic aromatic hydrocarbon cholanthrene This compound is characterized by the presence of a fluorine atom at the 9th position and a methyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholanthrene, 9-fluoro-3-methyl-, typically involves multi-step organic reactions. One common method starts with the fluorination of cholanthrene, followed by methylation at the 3rd position. The reaction conditions often require the use of strong fluorinating agents and catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of Cholanthrene, 9-fluoro-3-methyl-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cholanthrene, 9-fluoro-3-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and alkylation reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of cholanthrene, such as fluoroquinones, methylated derivatives, and other functionalized polycyclic aromatic hydrocarbons.
Applications De Recherche Scientifique
Cholanthrene, 9-fluoro-3-methyl-, has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research focuses on its potential as a chemotherapeutic agent due to its ability to interact with cellular pathways.
Industry: It is used in the development of advanced materials and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of Cholanthrene, 9-fluoro-3-methyl-, involves its interaction with cellular components. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with enzymes and receptors, modulating various biochemical pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylcholanthrene: A well-known carcinogenic compound used in cancer research.
9-Fluorocholanthrene: Another fluorinated derivative with similar properties.
Benzo[a]pyrene: A polycyclic aromatic hydrocarbon with carcinogenic properties.
Uniqueness
Cholanthrene, 9-fluoro-3-methyl-, is unique due to the combined presence of both fluorine and methyl groups, which enhances its reactivity and specificity in chemical and biological interactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73771-74-1 |
|---|---|
Formule moléculaire |
C21H15F |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
9-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-2-3-14-11-20-17-7-5-15(22)10-13(17)4-6-18(20)19-9-8-16(12)21(14)19/h2-7,10-11H,8-9H2,1H3 |
Clé InChI |
DWAAPINKQXPQPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC(=C5)F)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)


![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

